molecular formula C7H5Br2I B2960845 1,5-dibromo-2-iodo-4-methylbenzene CAS No. 798552-96-2

1,5-dibromo-2-iodo-4-methylbenzene

Cat. No.: B2960845
CAS No.: 798552-96-2
M. Wt: 375.829
InChI Key: UKKKSMIDLRZZLF-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methyl group. This compound is of interest due to its unique substitution pattern, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-iodo-4-methylbenzene, followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1,5-Dibromo-2-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1,5-dibromo-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can readily react with electrophiles. The presence of bromine and iodine atoms influences the reactivity and selectivity of the compound, directing the electrophile to specific positions on the benzene ring .

Comparison with Similar Compounds

1,5-Dibromo-2-iodo-4-methylbenzene can be compared with other similar compounds such as:

    1,4-Dibromo-2-methylbenzene: Lacks the iodine atom, resulting in different reactivity and substitution patterns.

    1,5-Dibromo-2-chloro-4-methylbenzene: Contains a chlorine atom instead of iodine, affecting its chemical properties and applications.

    1,5-Dibromo-2-iodo-3-methylbenzene: The position of the methyl group is different, leading to variations in reactivity and product formation.

These comparisons highlight the uniqueness of this compound in terms of its substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

1,5-dibromo-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKKSMIDLRZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798552-96-2
Record name 1,5-dibromo-2-iodo-4-methylbenzene
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